molecular formula C7H12N2O B12906378 3H-Pyrazol-3-one, 2,4-dihydro-2,4,4,5-tetramethyl- CAS No. 3201-25-0

3H-Pyrazol-3-one, 2,4-dihydro-2,4,4,5-tetramethyl-

Cat. No.: B12906378
CAS No.: 3201-25-0
M. Wt: 140.18 g/mol
InChI Key: BXPVASXSXJSJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name 2,4,4,5-tetramethyl-2,4-dihydro-3H-pyrazol-3-one precisely defines the compound’s structure. This nomenclature adheres to the following conventions:

  • The parent heterocycle is 3H-pyrazol-3-one , a five-membered ring containing two nitrogen atoms at positions 1 and 2, with a ketone group at position 3.
  • The prefix 2,4-dihydro indicates partial saturation of the pyrazole ring, specifically at positions 2 and 4, reducing two double bonds to single bonds.
  • The substituents 2,4,4,5-tetramethyl denote methyl groups (-CH₃) attached to positions 2, 4 (two methyl groups), and 5 of the ring.

This classification places the compound within the broader category of alkyl-substituted pyrazolones , which are characterized by their reactivity and applications in medicinal and synthetic chemistry. The presence of four methyl groups distinguishes it from simpler pyrazolone derivatives, such as 3,4,4-trimethyl-1H-pyrazol-5(4H)-one (CAS 3201-20-5), which lacks the additional methyl group at position 2.

Molecular Formula and Structural Representation

The molecular formula of 3H-Pyrazol-3-one, 2,4-dihydro-2,4,4,5-tetramethyl- is C₇H₁₂N₂O , derived as follows:

  • Base pyrazolone framework (C₃H₄N₂O) + 4 methyl groups (4 × CH₃ = C₄H₁₂) → C₇H₁₆N₂O.
  • Adjustment for the 2,4-dihydro saturation state removes four hydrogen atoms, yielding C₇H₁₂N₂O.

The structural representation (Figure 1) highlights key features:

  • Pyrazole backbone : A five-membered ring with nitrogen atoms at positions 1 and 2.
  • Ketone group : At position 3, contributing to the compound’s polarity and reactivity.
  • Methyl substituents :
    • Position 2: One methyl group.
    • Position 4: Two methyl groups (geminal substitution).
    • Position 5: One methyl group.

This substitution pattern creates steric crowding at position 4, potentially influencing tautomerism and intermolecular interactions.

Isomeric Considerations and Tautomeric Forms

Pyrazolone derivatives exhibit tautomerism due to the mobility of protons adjacent to the ketone group. For 2,4,4,5-tetramethyl-2,4-dihydro-3H-pyrazol-3-one, three tautomeric forms are theoretically possible (Figure 2):

  • Keto form (3H-pyrazol-3-one) : Dominant in nonpolar environments, stabilized by resonance between the carbonyl and adjacent nitrogen.
  • Enol form (3-hydroxy-pyrazole) : Favored in protic solvents, where intramolecular hydrogen bonding occurs between the hydroxyl group and ring nitrogen.
  • Iminol form : A less common tautomer involving proton transfer to the nitrogen at position 2.

Experimental studies on analogous compounds, such as 1-n-alkyl-3-methyl-5-pyrazolones, demonstrate that substituents significantly influence tautomeric equilibria. For example, electron-donating methyl groups at positions 2 and 4 may stabilize the keto form by reducing enolization propensity. However, the geminal dimethyl group at position 4 introduces steric hindrance, which could further disfavor the enol tautomer.

Isomeric diversity in this compound is limited due to the fixed positions of methyl groups specified in its IUPAC name. However, synthetic analogs with varying substituent arrangements (e.g., 2,5-dimethyl vs. 2,4-dimethyl) would qualify as positional isomers, underscoring the importance of precise nomenclature in distinguishing structurally related molecules.

Figure 1: Structural Representation

       O  
       ||  
N1---C2(CH3)---C3  
|        |  
C5(CH3)---C4(CH3)₂  

Figure 2: Tautomeric Forms

  • Keto : $$ \text{C3=O} $$
  • Enol : $$ \text{C3-OH} $$ with adjacent double bond.

Properties

CAS No.

3201-25-0

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2,4,4,5-tetramethylpyrazol-3-one

InChI

InChI=1S/C7H12N2O/c1-5-7(2,3)6(10)9(4)8-5/h1-4H3

InChI Key

BXPVASXSXJSJCE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes

The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-2,4,4,5-tetramethyl- can be achieved through several methods. Below are some notable synthetic pathways:

  • Condensation Reactions :

    • The compound can be synthesized via the condensation of appropriate hydrazones with α,β-unsaturated carbonyl compounds. This method typically involves heating the reactants in an organic solvent such as ethanol or methanol.
  • Cyclization Reactions :

    • Another approach involves cyclizing 1,3-dicarbonyl compounds with hydrazines. For instance, treating diethyl malonate with hydrazine hydrate leads to the formation of pyrazolone derivatives which can be further methylated or alkylated to yield the target compound.
  • Oxidative Methods :

    • Oxidation of specific pyrazole derivatives can yield the desired compound. For example, using oxidizing agents like potassium permanganate or hydrogen peroxide in an acidic medium can facilitate this transformation.

Detailed Synthetic Procedure

A detailed procedure for one of the synthesis methods is as follows:

  • Materials Required :

    • Diethyl malonate
    • Hydrazine hydrate
    • Acetic acid
    • Methanol
    • Sodium acetate
  • Procedure :

    • In a round-bottom flask, mix diethyl malonate (0.1 mol) and hydrazine hydrate (0.1 mol) in acetic acid (50 mL).
    • Heat the mixture under reflux for several hours until completion is observed via TLC.
    • Cool the mixture and add methanol to precipitate the product.
    • Filter and wash the solid with cold methanol.
    • Purify the crude product through recrystallization from ethanol.

Purification Techniques

After synthesis, purification is crucial to obtain high-purity products:

  • Column Chromatography :

    • This technique is often employed using silica gel as the stationary phase and a suitable solvent system (e.g., hexane/ethyl acetate) to separate impurities from the desired compound.
  • Recrystallization :

    • Dissolving the crude product in a minimum amount of hot solvent (like ethanol) and allowing it to cool gradually can yield pure crystals of the target compound.

Research Findings

Recent studies have explored various derivatives of pyrazolone compounds and their biological activities:

  • A study demonstrated that modifications at the 4-position significantly enhance antifungal activity against specific pathogens.

  • Another investigation highlighted that certain substituents on pyrazolone derivatives exhibit potent anticancer properties.

Table: Summary of Preparation Methods

Method Key Steps Yield (%) Reference
Condensation Reaction Mix hydrazone with α,β-unsaturated carbonyl Variable
Cyclization Reaction Cyclize diethyl malonate with hydrazine High
Oxidative Method Oxidize pyrazole derivative using oxidizing agents Moderate

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 2,4-dihydro-2,4,4,5-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

    Substitution: The methyl groups on the pyrazolone ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazolones, which can have different functional groups attached to the pyrazolone ring, enhancing their chemical and biological properties.

Scientific Research Applications

3H-Pyrazol-3-one, 2,4-dihydro-2,4,4,5-tetramethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-2,4,4,5-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its lipophilic nature allows it to easily cross cell membranes and reach its targets within cells.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,4-Dihydro-2,4,4,5-tetramethyl-3H-pyrazol-3-one
  • Molecular Formula : C₇H₁₂N₂O
  • Molecular Weight : 140.19 g/mol (calculated from formula)
  • CAS Registry Number : 3201-25-0
  • Key Features : This pyrazolone derivative contains four methyl substituents at positions 2, 4, 4, and 5, creating a sterically hindered structure. Such substitution patterns influence its physicochemical properties, such as solubility, thermal stability, and reactivity.

Pyrazolones are widely used as intermediates in pharmaceuticals, dyes, and agrochemicals. For example, substituted pyrazolones are known for antimicrobial activity .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key pyrazolone derivatives and their structural differences:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) CAS Number Key Applications/Properties
2,4-Dihydro-2,4,4,5-tetramethyl-3H-pyrazol-3-one C₇H₁₂N₂O 2,4,4,5-tetramethyl 140.19 3201-25-0 Not explicitly stated
2,4-Dihydro-4,4,5-trimethyl-3H-pyrazol-3-one C₆H₁₀N₂O 4,4,5-trimethyl 126.16 108-26-9 Intermediate in dyes and pharmaceuticals
2,4-Dihydro-5-methyl-3H-pyrazol-3-one C₄H₆N₂O 5-methyl 98.10 108-26-9 Antimicrobial activity
2,4-Dihydro-4-[2-(2-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-3H-pyrazol-3-one C₁₇H₁₆N₄O₂ Phenyl, methoxyphenyl diazenyl 308.34 61813-98-7 Dye (Solvent Yellow 72)
2,4-Dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-3H-pyrazol-3-one C₂₁H₁₈N₄O₂ Phenyl, heterocyclic methylene groups 358.40 15900-11-5 Potential use in coordination chemistry

Physicochemical Properties

  • Boiling Point/Melting Point :

    • The trimethyl analog (CAS 108-26-9) has a boiling point of 108°C , while the tetramethyl variant likely has higher thermal stability due to increased methyl substitution.
    • The phenyl- and diazenyl-substituted derivative (Solvent Yellow 72) exhibits higher molecular weight and lower volatility, typical of aromatic azo compounds .
  • Solubility and Reactivity :

    • Methyl groups enhance lipophilicity, making the tetramethyl compound less water-soluble than the 5-methyl analog (C₄H₆N₂O) .
    • Azo-substituted derivatives (e.g., CAS 21519-06-2) show polarizable electron systems, enabling applications in dyes and sensors .

Biological Activity

3H-Pyrazol-3-one, 2,4-dihydro-2,4,4,5-tetramethyl- is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, synthesis methods, and biological activities, particularly focusing on its antimicrobial and anti-inflammatory effects.

  • Molecular Formula : C12H16N2O
  • Molecular Weight : 204.27 g/mol
  • CAS Number : 947-82-0
  • IUPAC Name : 2,4-Dihydro-2,4,4,5-tetramethyl-3H-pyrazol-3-one

Synthesis Methods

The synthesis of 3H-Pyrazol-3-one derivatives typically involves the condensation of hydrazine derivatives with appropriate carbonyl compounds. One common method includes:

  • Condensation Reaction : Reacting substituted benzylpiperazines with ethyl acetoacetate in the presence of acid catalysts.
  • Cyclization : The resulting intermediates undergo cyclization with hydrazine to yield the desired pyrazolone derivatives.

Antimicrobial Activity

Various studies have reported the antimicrobial properties of 3H-Pyrazol-3-one derivatives. For instance:

CompoundActivity TypeTested OrganismsResults
IVPbAntibacterialP. vulgarisGood activity
IVPcAntibacterialS. aureusGood activity
IVbAntifungalC. albicansGood activity
IVeAntifungalA. nigerGood activity

In a study by Mahesh et al., several synthesized derivatives demonstrated significant antibacterial action against Gram-positive and Gram-negative bacteria as well as antifungal activity against common pathogens like Candida albicans and Aspergillus niger .

Anti-inflammatory Activity

Research indicates that compounds similar to 3H-Pyrazol-3-one exhibit anti-inflammatory properties. The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Case Studies

  • Familial Adenomatous Polyposis Treatment : The compound has been explored for its potential use in managing familial adenomatous polyposis (FAP), a genetic condition leading to colorectal cancer. Clinical observations suggest that it may help reduce polyp formation in affected individuals .
  • Pain Relief Studies : In animal models, derivatives of 3H-Pyrazol-3-one have shown promise as analgesics, providing relief from pain without significant side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3H-pyrazol-3-one derivatives, and how can purity be optimized?

  • Methodology : Derivatives of 3H-pyrazol-3-one are typically synthesized via cyclocondensation reactions. For example, tetrazolyl and pyrimidinyl substituents can be introduced using coupling reactions under reflux conditions with catalysts like acetic acid or triethylamine. Purity optimization involves recrystallization from ethanol/water mixtures and monitoring via TLC (Rf values) .
  • Key Considerations : Reaction time (6–12 hours) and stoichiometric ratios (1:1.2 for amine:carbonyl components) significantly impact yield. Impurity profiles should be analyzed using HPLC with UV detection at 254 nm.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize 2,4,4,5-tetramethyl-substituted pyrazol-3-one derivatives?

  • NMR Analysis :

  • ¹H NMR : Look for singlet peaks at δ 1.2–1.5 ppm (methyl groups) and downfield shifts (δ 7.2–8.0 ppm) for aromatic protons in substituted derivatives.
  • ¹³C NMR : Methyl carbons appear at δ 20–25 ppm, while carbonyl (C=O) resonates at δ 165–170 ppm .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 174 for C₇H₁₀N₂O derivatives) and fragmentation patterns (loss of methyl groups or CO) are critical for structural confirmation .

Q. What solvent systems and crystallization methods are effective for isolating 3H-pyrazol-3-one derivatives?

  • Solubility : The compound is sparingly soluble in cold water but dissolves in hot ethanol or DMSO. Crystallization is achieved using ethanol/water (3:1) or acetone/hexane gradients .
  • Purity Metrics : Melting points (e.g., 127°C for 3-methyl-1-phenyl derivatives) should align with literature values; deviations >2°C suggest impurities .

Advanced Research Questions

Q. How can regioselectivity challenges in alkylation or azo-coupling reactions of 3H-pyrazol-3-one derivatives be addressed?

  • Experimental Design : Use steric and electronic directing groups (e.g., phenyl or coumarin substituents) to control substitution patterns. For azo derivatives, diazonium salt coupling at pH 7–9 minimizes side reactions .
  • Data Interpretation : Compare UV-Vis spectra (λmax 320–400 nm for azo derivatives) and HPLC retention times to confirm regiochemical outcomes .

Q. What strategies resolve contradictions in mass spectral data for structurally similar pyrazol-3-one derivatives?

  • Case Study : For isomers like 2,4-dimethyl vs. 2,4,4,5-tetramethyl derivatives, high-resolution MS (HRMS) with <5 ppm mass accuracy distinguishes molecular formulas. Isotopic patterns (e.g., Cl/Br presence) further aid differentiation .
  • Cross-Validation : Pair MS/MS fragmentation with computational modeling (e.g., DFT calculations) to predict and verify dominant fragmentation pathways .

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of tetramethyl-substituted pyrazol-3-one derivatives?

  • Protocol : Optimize geometries using B3LYP/6-31G(d) basis sets. Dock into target proteins (e.g., cyclooxygenase-2) using AutoDock Vina, focusing on binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen-bond interactions with catalytic residues .
  • Validation : Correlate docking scores with in vitro enzyme inhibition assays (IC₅₀ values) to assess predictive accuracy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.